
N-tert-butyl-5-ethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-5-ethylfuran-2-carboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. SBI-425 is a potent inhibitor of the enzyme autotaxin, which plays a crucial role in the regulation of cell proliferation, migration, and inflammation.
Applications De Recherche Scientifique
N-tert-butyl-5-ethylfuran-2-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Autotaxin is overexpressed in a variety of cancers, including breast, lung, and ovarian cancer, and is believed to play a key role in cancer progression and metastasis. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, N-tert-butyl-5-ethylfuran-2-carboxamide has also been shown to have anti-inflammatory effects. Autotaxin is involved in the production of lysophosphatidic acid (LPA), a lipid mediator that promotes inflammation. N-tert-butyl-5-ethylfuran-2-carboxamide inhibits the production of LPA, thereby reducing inflammation in a variety of disease models, including colitis and arthritis.
Mécanisme D'action
N-tert-butyl-5-ethylfuran-2-carboxamide is a potent inhibitor of autotaxin, which is responsible for the production of LPA. LPA is a bioactive lipid that binds to G protein-coupled receptors and activates downstream signaling pathways that promote cell proliferation, migration, and inflammation. By inhibiting autotaxin, N-tert-butyl-5-ethylfuran-2-carboxamide reduces the production of LPA and its downstream effects.
Biochemical and Physiological Effects
N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-tert-butyl-5-ethylfuran-2-carboxamide inhibits cell proliferation and migration by reducing the production of LPA. Inflammatory cells, N-tert-butyl-5-ethylfuran-2-carboxamide reduces inflammation by inhibiting the production of LPA. N-tert-butyl-5-ethylfuran-2-carboxamide has also been shown to have anti-fibrotic effects in models of liver and lung fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-tert-butyl-5-ethylfuran-2-carboxamide is its potency and specificity for autotaxin. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to be a highly selective inhibitor of autotaxin, with minimal off-target effects. This makes it an attractive tool for studying the role of autotaxin in disease.
One limitation of N-tert-butyl-5-ethylfuran-2-carboxamide is its solubility. N-tert-butyl-5-ethylfuran-2-carboxamide has low solubility in water, which can make it difficult to use in some experimental settings. However, this can be overcome by using appropriate solvents or by formulating N-tert-butyl-5-ethylfuran-2-carboxamide as a prodrug.
Orientations Futures
There are several future directions for research on N-tert-butyl-5-ethylfuran-2-carboxamide. One area of interest is the development of N-tert-butyl-5-ethylfuran-2-carboxamide as a cancer therapy. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of N-tert-butyl-5-ethylfuran-2-carboxamide in cancer patients.
Another area of interest is the role of autotaxin in other diseases, such as fibrosis and neurodegeneration. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to have anti-fibrotic effects in models of liver and lung fibrosis, and there is potential for N-tert-butyl-5-ethylfuran-2-carboxamide to be developed as a therapy for these diseases. Additionally, autotaxin has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and there is potential for N-tert-butyl-5-ethylfuran-2-carboxamide to be developed as a therapy for these diseases as well.
Conclusion
N-tert-butyl-5-ethylfuran-2-carboxamide is a small molecule inhibitor of autotaxin with potential therapeutic applications in cancer, inflammation, and fibrosis. The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide is a relatively simple and efficient process, making it an attractive target for drug development. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to have potent and selective effects on autotaxin, making it an attractive tool for studying the role of autotaxin in disease. Future research on N-tert-butyl-5-ethylfuran-2-carboxamide will focus on its potential as a cancer therapy and its role in other diseases such as fibrosis and neurodegeneration.
Méthodes De Synthèse
The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide involves the reaction of 5-ethylfuran-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting N-tert-butyl-5-ethylfuran-2-carboxamide is then purified using column chromatography. The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide is a relatively simple and efficient process, making it an attractive target for drug development.
Propriétés
IUPAC Name |
N-tert-butyl-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSVVZRBAVUIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-5-ethylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

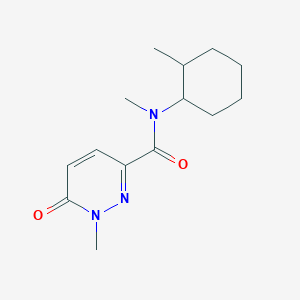

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
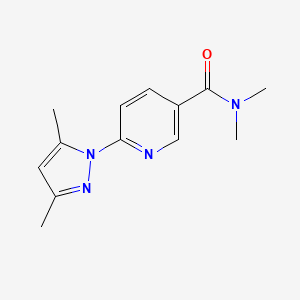
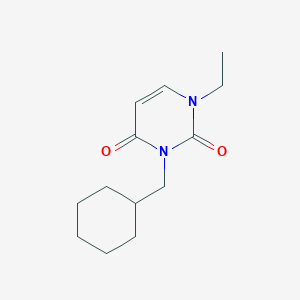
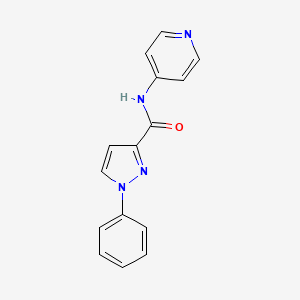

![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
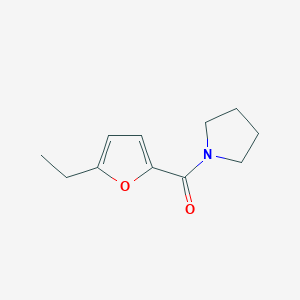
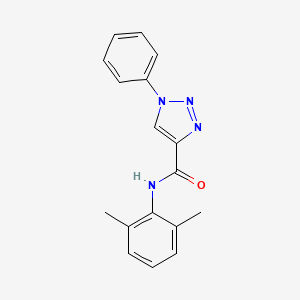
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
